molecular formula C20H18N2O2 B4109363 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B4109363
M. Wt: 318.4 g/mol
InChI Key: ZTGYFLKXXLDVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, also known as FMPP, is a synthetic compound that belongs to the class of pyrazole derivatives. It was first synthesized in the 1980s as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Since then, FMPP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act on various molecular targets in the body. 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in pain perception and immune function.
Biochemical and Physiological Effects:
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several advantages as a research tool, including its high purity and stability, as well as its well-defined chemical structure. It is also relatively easy to synthesize in the laboratory. However, 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has some limitations, including its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the molecular targets of 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole and its analogs, which could lead to the discovery of novel drug targets. Additionally, the use of 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole as a tool for studying the endocannabinoid system and other molecular signaling pathways could provide insights into the mechanisms of various physiological processes.

Scientific Research Applications

3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been widely used in scientific research as a tool for studying the biochemical and physiological effects of pyrazole derivatives. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. 3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has also been used as a ligand for studying the binding properties of various receptors, such as the cannabinoid receptor and the dopamine receptor.

properties

IUPAC Name

5-(furan-2-yl)-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-23-19-11-6-5-10-16(19)18-14-17(20-12-7-13-24-20)21-22(18)15-8-3-2-4-9-15/h2-13,18H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYFLKXXLDVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
3-(2-furyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.